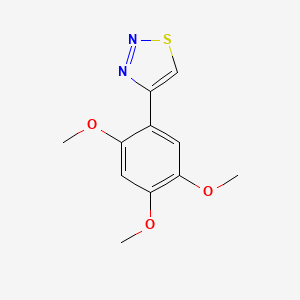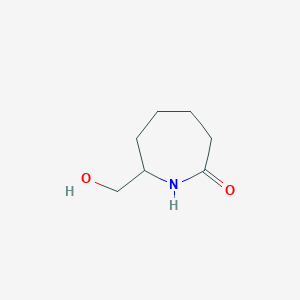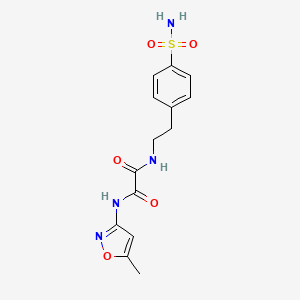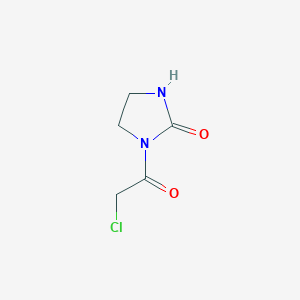
2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether” is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 . It is also known by other names such as 4-(2,4,5-Trimethoxyphenyl)-1,2,3-thiadiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Methods of synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles and their reduction to amines with zinc and acetic acid in isopropyl alcohol were developed . Based on the obtained amines and salicylic aldehyde, Schiff bases exhibiting luminescence were synthesized .Chemical Reactions Analysis
While specific reactions involving “this compound” are not mentioned in the retrieved sources, similar compounds have been used in the synthesis of Schiff bases . These reactions typically involve the reaction of an amine group with a carbonyl compound to form a C=N bond .科学的研究の応用
Antiproliferative and Antimicrobial Properties
A significant body of research has been dedicated to exploring the pharmacological potential of compounds derived from 1,3,4-thiadiazole, a core structure related to the one . These studies highlight the anticancer and antimicrobial activities of such compounds. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown promising DNA protective abilities against oxidative damage and strong antimicrobial activities against specific strains of bacteria. Some compounds have exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in chemotherapy strategies (Gür et al., 2020).
Chemical Reactivity and Structural Analysis
Research has also focused on the chemical properties and reactivity of thiadiazole derivatives. Studies involving the reaction of thiadiazole-derived compounds with various reagents have led to the formation of unexpected products, providing insights into their chemical behavior and potential applications in synthetic chemistry. For example, the treatment of a thiadiazole-derived phenylthiomethyl ether with sulfuryl chloride yielded an unusual dimeric product, whose structure was determined using X-ray crystallography. Such findings contribute to our understanding of the reactivity of thiadiazole compounds and their potential utility in designing new chemical entities (Dou et al., 2009).
Synthesis and Evaluation of Anticancer Agents
Further research into thiadiazole derivatives has led to the synthesis of novel compounds with potential as anticancer agents. By exploring various synthetic routes and chemical modifications, researchers have developed new pharmacophores that exhibit significant in vitro anticancer activity against certain cancer cell lines. These studies not only highlight the therapeutic potential of thiadiazole derivatives but also offer valuable insights into structure-activity relationships, paving the way for the development of more effective anticancer drugs (Gomha et al., 2017).
Applications in Material Science
Beyond pharmacological applications, thiadiazole derivatives have also found applications in material science, particularly in the development of polymer solar cells and photocatalysts for environmental remediation. The design and synthesis of copolymers incorporating thiadiazole units have led to materials with improved electronic properties, suitable for use in high-efficiency polymer solar cells (Qin et al., 2009). Additionally, coordination complexes based on thiadiazole-containing ligands have demonstrated promising photocatalytic activities, offering a potential avenue for the degradation of organic pollutants in wastewater treatment processes (Lu et al., 2021).
将来の方向性
The future directions for research on “2,4-Dimethoxy-5-(1,2,3-thiadiazol-4-yl)phenyl methyl ether” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, their luminescent properties could be useful for immunochemical analysis and photodynamic therapy .
作用機序
Target of Action
Similar compounds, such as schiff bases derived from substituted 4-(aminophenyl)-1,2,3-thiadiazoles, have been shown to exhibit high antibacterial, antifungal, and antiviral activity .
Mode of Action
It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . The ligand acts as a bidentate ligand coordinating through the nitrogen atom .
Biochemical Pathways
It’s known that many schiff bases based on salicylic aldehyde, which are similar compounds, are luminophores . They have a very narrow band of emission when excited by visible light , which is very important for immunochemical analysis and photodynamic therapy .
Result of Action
It’s known that schiff bases based on salicylic aldehyde, which are similar compounds, exhibit high antibacterial, antifungal, and antiviral activity .
生化学分析
Biochemical Properties
It is known that similar compounds, such as those based on salicylic aldehyde, exhibit high antibacterial, antifungal, and antiviral activity . These compounds are also known to be luminophores, which have a very narrow band of emission when excited by visible light .
Cellular Effects
Related compounds have been shown to induce cell cycle progression through G1 into S phase in cells .
Molecular Mechanism
It is possible that it may interact with biomolecules and influence gene expression, similar to other thiadiazole derivatives .
特性
IUPAC Name |
4-(2,4,5-trimethoxyphenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-14-9-5-11(16-3)10(15-2)4-7(9)8-6-17-13-12-8/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSRDLALOAEGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CSN=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/no-structure.png)
![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2917380.png)

![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride](/img/structure/B2917383.png)
![1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2917384.png)

![N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2917387.png)

![N-(4-methoxyphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2917395.png)
![5-(3,5-Dichlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole](/img/structure/B2917396.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2917397.png)
![N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine](/img/structure/B2917398.png)
